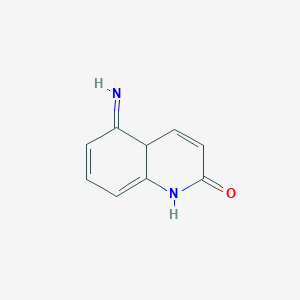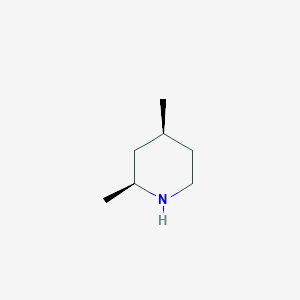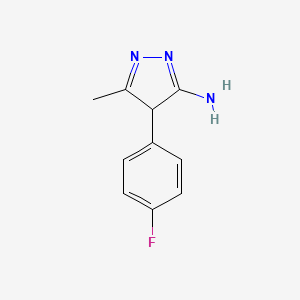
L-Valine,N-acetyl-L-seryl-L-leucyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) is a peptide compound composed of the amino acids L-valine, N-acetyl-L-serine, and L-leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) typically involves the stepwise coupling of the amino acids L-valine, N-acetyl-L-serine, and L-leucine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing hydroxyl or thiol groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide, such as the carbonyl carbon of the amide bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can result in the formation of free thiols from disulfide bonds. Substitution reactions can produce modified peptides with new functional groups.
Scientific Research Applications
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.
Biology: The compound can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: The compound can be used in the development of biomaterials, such as hydrogels or nanocarriers, for various applications.
Mechanism of Action
The mechanism of
Properties
Molecular Formula |
C16H31N3O4 |
|---|---|
Molecular Weight |
329.43 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methyl-N-[(2S)-3-methylbutan-2-yl]pentanamide |
InChI |
InChI=1S/C16H31N3O4/c1-9(2)7-13(15(22)17-11(5)10(3)4)19-16(23)14(8-20)18-12(6)21/h9-11,13-14,20H,7-8H2,1-6H3,(H,17,22)(H,18,21)(H,19,23)/t11-,13-,14-/m0/s1 |
InChI Key |
QQJGKCJVFPWNNK-UBHSHLNASA-N |
Isomeric SMILES |
C[C@@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(C)C)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)

![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one;4-methylbenzenesulfonic acid](/img/structure/B12353530.png)



![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)
